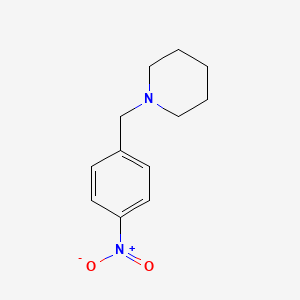

1-(4-Nitrobenzyl)piperidine

Description

Contextualization within the Broader Field of Piperidine (B6355638) Derivatives

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational scaffold in medicinal chemistry and materials science. nih.govmdpi.com Piperidine-containing compounds are one of the most important building blocks for drug design, appearing in more than twenty classes of pharmaceuticals. nih.govencyclopedia.pub This prevalence is due to the piperidine moiety's ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

Derivatives of piperidine are integral to a wide array of bioactive molecules, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulatory effects. researchgate.netijnrd.org The versatility of the piperidine structure allows for extensive chemical modification, leading to the synthesis of diverse libraries of compounds for screening and development. mdpi.comresearchgate.net Researchers continuously develop new methods for synthesizing substituted piperidines, highlighting the ongoing importance of this structural class in modern organic chemistry. nih.govmdpi.com

Interactive Data Table: General Properties of Piperidine

Significance of Nitrobenzyl Moieties in Organic Chemistry and Medicinal Chemistry

The nitrobenzyl group, specifically the 4-nitrobenzyl moiety present in the title compound, is a critical functional group in both organic synthesis and medicinal chemistry. The nitro group is strongly electron-withdrawing, which significantly impacts the electronic properties and reactivity of the molecule. researchgate.net This feature can be exploited in various chemical transformations. For instance, the nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization.

Furthermore, ortho-nitrobenzyl (o-NB) derivatives are widely recognized as photoremovable protecting groups, or "caging" groups, in the study of dynamic biological processes. rsc.orgresearchgate.net While 1-(4-Nitrobenzyl)piperidine features a para-nitro substitution, the underlying principle of using the nitrobenzyl moiety's light-sensitive nature is a significant area of research. nih.gov The introduction of a nitrobenzyl group can also be a key step in creating precursors for advanced materials like polymers and coatings with specific, tunable properties. nih.gov The reactivity imparted by the nitro group makes nitrobenzyl derivatives valuable intermediates in the synthesis of a wide range of compounds, from dyes to pharmaceuticals. ontosight.ai

Overview of Current Research Trajectories Involving this compound and Analogues

Current research involving this compound and its analogues spans several key areas, primarily focusing on synthetic methodology and the exploration of novel biological activities. The synthesis of various substituted (nitrobenzyl)piperidine derivatives is an active field, with researchers developing methods for controlled nitration and functionalization to create precursors for targeted applications. electronicsandbooks.comtandfonline.com

Research on structurally related analogues provides insight into the potential applications of the this compound scaffold. For example, 1-(4-nitrobenzyl)piperazine, a close analogue, is utilized as a precursor in medicinal chemistry for developing compounds targeting neurological disorders. smolecule.com Other research focuses on creating complex piperidine derivatives, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which have been investigated as potent enzyme inhibitors. nih.gov Furthermore, the broader class of 1,4-disubstituted and 1,4,4-trisubstituted piperidines has been explored for antiviral properties, including activity against coronaviruses, where they may act as non-covalent inhibitors of key viral enzymes. nih.gov These trajectories highlight a research landscape geared towards leveraging the unique structural and electronic properties of nitrobenzyl-substituted piperidines for the development of new functional molecules with potential therapeutic applications.

Interactive Data Table: Research Focus on this compound and Analogues

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-nitrophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-14(16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMJENUKCYUKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354819 | |

| Record name | 1-(4-nitrobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-44-7 | |

| Record name | 1-[(4-Nitrophenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59507-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-nitrobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Nitrobenzyl Piperidine and Analogues

Vibrational Spectroscopic Analysis

FT-IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of a molecule. The FT-IR spectrum of 1-(4-nitrobenzyl)piperidine is characterized by distinct bands arising from its three constituent parts: the piperidine (B6355638) ring, the p-nitro-substituted benzene (B151609) ring, and the benzylic methylene (B1212753) bridge.

Key characteristic absorption bands for this compound are predicted based on analyses of its structural components and related analogues like 1-(2-nitrophenyl)piperazine (B181537) and various N-benzylpiperidines. The most prominent features are the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which typically appear around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The piperidine ring exhibits multiple C-H stretching vibrations from its methylene groups in the 2800-3000 cm⁻¹ region, alongside various bending and deformation modes at lower wavenumbers. Aromatic C-H stretching from the benzene ring is expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound This table is based on data from analogous compounds such as piperidine, p-nitroaniline, and 1-(2-nitrophenyl)piperazine.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3080 | Medium-Weak | Aromatic C-H | Stretching |

| ~2935, ~2855, ~2805 | Medium | Aliphatic C-H (Piperidine CH₂) | Stretching |

| ~1605 | Medium-Weak | Aromatic C=C | Stretching |

| ~1520 | Strong | Asymmetric NO₂ | Stretching |

| ~1450 | Medium | CH₂ | Scissoring (Bending) |

| ~1345 | Strong | Symmetric NO₂ | Stretching |

| ~1110 | Medium | C-N (Aliphatic) | Stretching |

| ~855 | Strong | p-substituted C-H | Out-of-plane Bending |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures scattered light. While FT-IR is sensitive to polar bonds (like the NO₂ group), Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone of the piperidine ring. The symmetric stretch of the nitro group (~1345 cm⁻¹) is also typically strong and readily observed in the Raman spectrum, whereas the asymmetric stretch is often weaker. The complementary nature of FT-IR and FT-Raman provides a more complete vibrational profile of the molecule.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound This table is based on data from analogous compounds like 1-(pyrid-4-yl)piperazine and piperidine.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3070 | Strong | Aromatic C-H | Stretching |

| ~2940, ~2860 | Strong | Aliphatic C-H (Piperidine CH₂) | Stretching |

| ~1600 | Very Strong | Aromatic C=C (Ring Breathing) | Stretching |

| ~1345 | Strong | Symmetric NO₂ | Stretching |

| ~1200 | Medium | Aromatic C-H | In-plane Bending |

| ~860 | Medium | Ring Breathing (p-substituted) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through 1D (¹H, ¹³C) and 2D experiments, the precise connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton. The spectrum can be divided into three main regions: aromatic, benzylic, and aliphatic.

Aromatic Region: The para-substituted nitrobenzyl group gives rise to a characteristic AA'BB' system. Two doublets are expected: one for the two aromatic protons ortho to the electron-withdrawing nitro group (H-3', H-5'), which are deshielded and appear at a higher chemical shift (typically δ > 8.0 ppm). The second doublet corresponds to the two protons meta to the nitro group (H-2', H-6'), appearing at a slightly lower chemical shift (around δ 7.5 ppm).

Benzylic Region: The two protons of the methylene bridge (-CH₂-) between the nitrogen and the benzene ring are chemically equivalent and are expected to appear as a sharp singlet. Their proximity to both the piperidine nitrogen and the aromatic ring places this signal typically in the range of δ 3.5-3.6 ppm.

Aliphatic Region: The ten protons of the piperidine ring are expected to produce three sets of overlapping multiplet signals. The four protons on the carbons alpha to the nitrogen (C-2, C-6) are the most deshielded and appear furthest downfield in this region (around δ 2.4 ppm). The four protons on the beta carbons (C-3, C-5) and the two protons on the gamma carbon (C-4) appear further upfield (typically δ 1.4-1.7 ppm).

Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound This table is based on data from analogous compounds such as 1-(4-methylbenzyl)piperidine (B2401431) and piperidine.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H-3', H-5' (Aromatic) | ~8.15 | Doublet | 2H |

| H-2', H-6' (Aromatic) | ~7.50 | Doublet | 2H |

| H-7' (Benzylic CH₂) | ~3.55 | Singlet | 2H |

| H-2, H-6 (Piperidine α-CH₂) | ~2.40 | Multiplet | 4H |

| H-3, H-5 (Piperidine β-CH₂) | ~1.55 | Multiplet | 4H |

| H-4 (Piperidine γ-CH₂) | ~1.45 | Multiplet | 2H |

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. For this compound, eight distinct signals are expected.

Aromatic Carbons: Four signals are predicted for the six carbons of the aromatic ring. The carbon attached to the nitro group (C-4') is highly deshielded, while the ipso-carbon attached to the benzylic group (C-1') is also distinct. The two sets of equivalent aromatic C-H carbons (C-2'/C-6' and C-3'/C-5') will each produce a signal.

Benzylic Carbon: The benzylic carbon (C-7') signal is expected around δ 62-63 ppm.

Piperidine Carbons: Three signals correspond to the piperidine ring carbons. The alpha-carbons (C-2, C-6) appear around δ 54 ppm, the beta-carbons (C-3, C-5) around δ 26 ppm, and the gamma-carbon (C-4) at the most upfield position, around δ 24 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This table is based on data from analogous compounds such as 1-(4-bromobenzyl)piperidine (B69257) and 4-(1-pyrrolidinyl)piperidine.

| Carbon Assignment | Predicted δ (ppm) |

| C-4' (Aromatic, C-NO₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is largely dictated by the nitrophenyl chromophore. The interaction of this chromophore with the piperidine ring and other substituents can influence the position and intensity of the absorption bands.

Studies on related compounds, such as p-nitrobenzyl alcohol, show an absorption band around 285 nm. researchgate.net The reduction of the nitro group to an amino group results in a shift of this band to a lower wavelength, around 236 nm. researchgate.net In the case of 1-(4-nitrophenyl)piperazine (B103982), a structurally similar compound, its inclusion in different molecular environments, such as with 4-sulfonatocalix[n]arenes, has been investigated using UV spectroscopy, indicating the sensitivity of the electronic environment to intermolecular interactions. nih.govnih.gov The reaction of p-nitrophenyl acetate (B1210297) with piperidine, which forms a p-nitrophenolate product, exhibits a characteristic UV-Vis band at 400 nm. researchgate.net Furthermore, the complex of piperidine-4-carboxylic acid with 2,6-dichloro-4-nitrophenol (B181596) shows a band at 405 nm in ethanol, which is indicative of proton transfer. researchgate.net

These findings suggest that the UV-Vis spectrum of this compound would be characterized by absorptions related to the π-π* transitions of the nitroaromatic system. The exact wavelength of maximum absorbance (λmax) would be sensitive to the solvent polarity and the specific electronic interactions between the piperidine and the nitrophenyl moieties.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and probing the fragmentation patterns of molecules, which provides valuable structural information. The molecular weight of this compound is 220.27 g/mol .

The NIST WebBook provides data for the electron ionization mass spectrum of 1-(4-nitrophenyl)piperidine (B1293623) (listed as Piperidine, 1-(4-nitrophenyl)-), confirming its molecular formula as C₁₁H₁₄N₂O₂ and a molecular weight of 206.2411. nist.govnist.gov Mass spectrometry of piperidine derivatives often shows characteristic fragmentation patterns. miamioh.edu For instance, in a homologous series of piperidine alkaloids, electrospray ionization tandem mass spectrometry (ESI-MS/MS) was used to elucidate the structures of new compounds by analyzing their fragmentation. scielo.br The fragmentation of piperine (B192125), another piperidine-containing compound, has also been studied to identify its major mass spectral fragments. researchgate.net In the analysis of multicomponent products containing rifampicin, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to determine the presence of the impurity 1-methyl-4-nitrosopiperazine (B99963) (MNP), demonstrating the technique's utility in complex mixtures. mdpi.com

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M+). Key fragmentation pathways would likely involve cleavage of the benzylic C-N bond, leading to fragments corresponding to the piperidine ring and the 4-nitrobenzyl cation. Further fragmentation of the 4-nitrobenzyl portion could also be observed.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is a powerful method for determining the precise atomic arrangement within a crystal. carleton.edu This technique has been extensively used to characterize a variety of piperidine and piperazine (B1678402) derivatives. researchgate.net

For instance, the crystal structures of several salts of 1-(4-nitrophenyl)piperazine have been determined, revealing details about their conformations and the space groups they crystallize in. nih.goviucr.orgiucr.orgnih.gov In many of these structures, the piperazine or piperazinium ring adopts a chair conformation. nih.goviucr.orgiucr.org For example, 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) crystallizes in the orthorhombic space group Pna21. nih.goviucr.org Similarly, salts of 4-(4-nitrophenyl)piperazin-1-ium with various benzoate (B1203000) anions have been synthesized and their crystal structures solved, often crystallizing in triclinic or monoclinic space groups. csic.escsic.es In these structures, the 4-nitrophenyl group typically occupies an equatorial position on the piperazinium ring. iucr.orgnih.gov The nitro group is often found to be nearly coplanar with the benzene ring to which it is attached. nih.govresearchgate.net

Based on these extensive studies of analogous compounds, it can be inferred that a single crystal X-ray diffraction study of this compound would reveal the piperidine ring in a chair conformation with the 4-nitrobenzyl group likely in an equatorial position to minimize steric hindrance. The analysis would provide precise bond lengths and angles for the entire molecule.

Analysis of Intermolecular Interactions and Packing Arrangements

The way molecules pack in a crystal is determined by a variety of intermolecular interactions, which can be elucidated from the crystal structure data. These interactions are crucial for understanding the physical properties of the solid state.

In the crystal structures of related piperazine derivatives, a network of weak intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds, are frequently observed. nih.govnih.goviucr.orgcsic.esresearchgate.net For example, in salts of 4-(4-nitrophenyl)piperazin-1-ium, the crystal packing is often characterized by chains or sheets formed through a combination of N-H···O and/or O-H···O hydrogen bonds. nih.govcsic.escsic.es In some cases, there are no conventional hydrogen bonds, but weaker C-H···O contacts are present. nih.goviucr.org The analysis of intermolecular interactions in hydrates of substituted piperidines has also been studied, highlighting the role of water molecules in the crystal lattice. rsc.org Theoretical calculations, such as PIXEL, DFT, and QTAIM, can be used to quantify the energies of these intermolecular interactions. rsc.org The crystal packing can influence molecular properties and even reaction pathways in the solid state. chemrxiv.org

Computational Chemistry and Theoretical Investigations of 1 4 Nitrobenzyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of 1-(4-Nitrobenzyl)piperidine. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely used to predict the molecular geometry and electronic structure of compounds like this compound. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in finding the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by minimizing the total energy of the system. nih.govresearchgate.net

For piperidine (B6355638) derivatives, DFT has been successfully employed to determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov These theoretical values can then be compared with experimental data, often obtained from X-ray diffraction, to validate the computational model. dntb.gov.ua The choice of the functional (e.g., B3LYP, ωB97XD) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the calculations. researchgate.net DFT also provides a detailed picture of the electronic structure, revealing how electrons are distributed within the molecule and influencing its chemical behavior. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. dntb.gov.uaresearchgate.nettandfonline.com

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dntb.gov.uaresearchgate.net The MEP map is plotted over the electron density surface, with different colors representing varying electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas represent neutral or near-zero potential. This visual representation provides a clear and intuitive guide to the reactive behavior of this compound, highlighting the regions most likely to engage in intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (bonding or lone pair) NBOs and empty non-Lewis-type (antibonding or Rydberg) NBOs. researchgate.net This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the stability of the molecule. researchgate.net

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater charge delocalization. NBO analysis can also reveal the bioactivity of a molecule by detailing these stabilizing interactions. tandfonline.com

Topological Analyses (AIM, ELF, LOL) for Chemical Bonding Characteristics

Topological analyses of various scalar fields derived from the electron density provide deeper insights into the nature of chemical bonds. These methods partition the molecular space into distinct regions, allowing for a quantitative characterization of bonding. researchgate.net

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, analyzes the topology of the electron density itself. researchgate.net It defines atoms as regions of space and characterizes the bonds between them based on the properties of the bond critical points.

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron pair in a given region of space. researchgate.net Its topological analysis divides the molecular space into basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs. researchgate.netcanterbury.ac.uk This provides a clear depiction of the molecule's atomic shell structure and helps to classify chemical bonds. researchgate.net

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) also helps in visualizing and understanding chemical bonding. researchgate.net LOL indicates where the gradient of localized orbitals is maximized, offering another perspective on electron localization. researchgate.net

Together, these topological analyses provide a comprehensive and quantitative description of the chemical bonding in this compound, moving beyond simple Lewis structures to a more nuanced understanding. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations offer a dynamic view of its behavior over time. mdpi.com

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the "jigglings and wigglings of atoms" as described by Feynman. mdpi.com This approach can be used to study the conformational changes, flexibility, and intermolecular interactions of this compound in various environments, such as in solution. researchgate.neted.ac.uk

Conformational Analysis (e.g., Potential Energy Surface Studies)

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to the flexibility of the piperidine ring and the rotational freedom around the single bonds connecting the piperidine and the nitrobenzyl moieties. Conformational analysis is employed to identify the most stable, low-energy arrangements of the atoms.

The piperidine ring typically adopts a stable chair conformation to minimize angular and torsional strain. In this conformation, substituents can be oriented in either an axial or equatorial position. For the 1-substituted piperidine, the bulky 4-nitrobenzyl group is expected to strongly prefer the equatorial position to avoid steric clashes known as 1,3-diaxial interactions with the axial hydrogen atoms on the ring. Theoretical studies on similar piperidine derivatives confirm that the equatorial conformer is generally more stable. researchgate.net

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Low-Energy Conformation |

| C(ring)-C(ring)-N-C(benzyl) | Defines the orientation of the benzyl (B1604629) group relative to the piperidine ring. | Staggered conformations are generally favored over eclipsed ones to reduce torsional strain. |

| C(ring)-N-C(benzyl)-C(aromatic) | Defines the rotation of the phenyl ring relative to the piperidine nitrogen. | The orientation will seek to minimize steric hindrance between the phenyl ring and the piperidine ring. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.gov This method is fundamental in computer-assisted drug design for identifying potential therapeutic agents and elucidating their mechanism of action. researchgate.net The process involves placing the ligand into the binding site of a target protein and evaluating the best-fit orientation based on a scoring function, which estimates the binding affinity.

While specific docking studies for this compound are not extensively published, research on structurally related piperidine derivatives demonstrates their potential to interact with a wide array of biological targets. The binding mode is dictated by the molecule's functional groups:

The Piperidine Ring: Often engages in hydrophobic or van der Waals interactions within the protein's binding pocket. nih.gov

The Benzyl Group: Provides a large hydrophobic surface for interactions and can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The Nitro Group: As a strong hydrogen bond acceptor, the oxygen atoms of the nitro group can form crucial hydrogen bonds with donor residues (e.g., arginine, lysine, serine) in the active site, significantly contributing to binding affinity and specificity. ajpsonline.com

The Piperidine Nitrogen: Can act as a hydrogen bond acceptor or, if protonated under physiological conditions, as a hydrogen bond donor, forming salt bridges with acidic residues like aspartate or glutamate. nih.gov

A study on a related compound, Diethyl-1-(4-nitrobenzyl)-4-(4-nitrophenyl)-2,2-dioxooctahydro-2-pyrrolo[2,1-c] nih.govchemjournal.kzthiazine-1,3-dicarboxylate, showed its potential as an inhibitor of HIV-1 reverse transcriptase through molecular docking analysis. researchgate.net This highlights the potential for the 1-(4-nitrobenzyl) scaffold to be accommodated in enzyme active sites.

Table 2: Examples of Molecular Docking Studies on Piperidine Derivatives Against Various Targets

| Piperidine Derivative Class | Protein Target | Key Interactions Observed | Reference |

| Furan-pyrazole piperidines | Akt1 (Protein Kinase B) | Not specified | nih.gov |

| 1-(4-sulfamoylbenzoyl)piperidines | Carbonic Anhydrase (hCA) IX & XII | Hydrophobic contacts via piperidine ring, interactions with zinc ion. | nih.gov |

| Piperidine/piperazine-based compounds | Sigma 1 Receptor (S1R) | Salt bridge with Glu172, hydrogen bond with Glu172, π-cation interaction with Phe107. | rsc.org, nih.gov |

| Piperine (B192125) analogues | Monoamine Oxidase (MAO)-A/B | Hydrogen bonds from nitro group oxygen atoms. | ajpsonline.com |

| 1,2,4-triazine-3(2H)-one derivatives | Tubulin | High binding affinities (e.g., -9.6 kcal/mol). | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing critical information on the stability of the predicted binding pose and the flexibility of the complex under physiologically relevant conditions. nih.gov

In a typical MD simulation of a this compound-protein complex, the system is solvated in a water box with ions to mimic the cellular environment. The simulation, often run for hundreds of nanoseconds, tracks the trajectory of all atoms. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and the binding pose is stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid upon ligand binding.

Protein-Ligand Interactions: The persistence of specific interactions (like hydrogen bonds and hydrophobic contacts) identified in docking is monitored throughout the simulation. Stable interactions confirm the importance of key residues for binding. rsc.org

MD simulations performed on other piperidine derivatives have been crucial in confirming that the ligands remain stably bound in the active site, validating the docking results and providing a deeper understanding of the binding dynamics. rsc.orgnih.gov For example, simulations have shown that key salt bridges and hydrogen bonds are maintained over the simulation time, confirming their role in anchoring the ligand. nih.gov

Prediction of Chemical Reactivity and Selectivity using Computational Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to determine a range of electronic properties, or "computational descriptors," that help predict the chemical reactivity and selectivity of this compound. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is likely localized on the piperidine nitrogen and the phenyl ring.

The energy of the LUMO relates to the ability to accept electrons (electrophilicity). The electron-withdrawing nitro group significantly lowers the energy of the LUMO, localizing it on the nitrobenzyl moiety, making this part of the molecule susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. chemjournal.kz

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, negative potential would be concentrated around the oxygen atoms of the nitro group, indicating sites for electrophilic attack. The region around the piperidine nitrogen would also show negative potential, highlighting its nucleophilic character.

Thermochemical Descriptors: DFT calculations can predict thermochemical properties like the Heat of Formation (HOF) and Bond Dissociation Energies (BDE) . The BDE for the C-NO2 bond, for instance, can be calculated to evaluate the thermal stability of the molecule, which is a critical parameter for energetic materials. nih.gov

Table 3: Common Computational Descriptors and Their Significance for this compound

| Descriptor | Predicted Information | Relevance to this compound | Reference |

| HOMO Energy | Electron-donating ability (Nucleophilicity) | High energy suggests nucleophilic character, likely at the piperidine nitrogen. | chemjournal.kz |

| LUMO Energy | Electron-accepting ability (Electrophilicity) | Low energy due to the nitro group indicates susceptibility to nucleophilic attack. | chemjournal.kz |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A smaller gap indicates higher reactivity. | chemjournal.kz |

| Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic and nucleophilic attack | Identifies electron-rich (nitro-oxygens, N-piperidine) and electron-poor regions. | researchgate.net |

| Bond Dissociation Energy (BDE) | Thermal stability | The energy required to break specific bonds (e.g., C-NO2) indicates thermal lability. | nih.gov |

| Natural Charges (NBO) | Atomic charge distribution | Reveals the charge on each atom, clarifying electronic effects. | researchgate.net |

Structure Activity Relationship Sar Studies of 1 4 Nitrobenzyl Piperidine and Analogues

Influence of Substituents on the Nitrobenzyl Moiety on Biological Activity and Reactivity

The nitrobenzyl portion of the molecule is a primary determinant of its electronic properties and, consequently, its reactivity and interaction with biological targets. The nitro group (—NO2) is a strong electron-withdrawing group, and its position on the benzyl (B1604629) ring significantly influences the electron density of the aromatic system.

Research into nitro-substituted compounds has shown that the presence and position of the nitro group are crucial for activity. In haloarenes, for example, the presence of a nitro group at the ortho or para position increases the molecule's reactivity towards nucleophilic substitution reactions. unisi.itwikipedia.orgresearchgate.net This is because the nitro group can effectively stabilize the negative charge of the intermediate carbanion through resonance. unisi.itwikipedia.orgresearchgate.net This principle of electronic modulation is translatable to the 1-(4-nitrobenzyl)piperidine scaffold, where the electron-deficient nature of the benzyl ring can affect its binding to protein targets.

Studies on analogous structures, such as nitrobenzenesulfonamide hybrids, provide quantitative insights. For instance, in a series of compounds tested for antitubercular activity against Mycobacterium tuberculosis, analogues with two nitro groups (2,4-dinitro) on the phenyl ring were found to be the most potent. nih.gov This suggests that increasing the electron-withdrawing nature of the aromatic ring can enhance biological activity. Analogues with a single nitro group at either the 2- or 4-position were found to be less potent than the 2,4-dinitro derivatives, highlighting a clear SAR. nih.gov

The reactivity of the benzylic position is also affected by substituents. A study on the solvolysis of nitrobenzyl halides showed that the ortho-nitro group can act as an intramolecular nucleophilic assistant, influencing the reaction rate. nih.gov Furthermore, research on nitrobenzyl carbamates demonstrated that electron-donating substituents on the benzyl ring can accelerate fragmentation rates following bioreduction, a process that is key to the mechanism of action for certain prodrugs. rsc.org

| Compound Analogue Class | Substituent on Benzene (B151609) Ring | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Nitrobenzenesulfonamide Hybrids | 2,4-dinitro | Most potent antitubercular activity (MIC: 0.78-1.56 µg/mL) | nih.gov |

| Nitrobenzenesulfonamide Hybrids | 2-nitro or 4-nitro | Less potent than dinitro derivatives | nih.gov |

| Nitrobenzyl Carbamates | Electron-donating groups | Accelerated fragmentation post-reduction | rsc.org |

Impact of Piperidine (B6355638) Ring Substitutions on Pharmacological Profiles

The piperidine ring serves as a versatile scaffold in medicinal chemistry, and its substitution can profoundly impact a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. researchgate.net The N-benzyl piperidine motif is frequently used to fine-tune efficacy and physicochemical characteristics. eurekaselect.com

SAR studies on a series of N-benzyl piperidine analogues targeting the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) revealed that substitutions on the N-benzyl ring are critical for affinity and selectivity. Several compounds with ortho- and meta-substituents on the benzyl ring showed low nanomolar affinity for DAT with a wide range of SERT/DAT selectivity ratios. whiterose.ac.uk

In another study focusing on inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, modifications to a piperidine-containing scaffold were explored. Replacing a benzophenone (B1666685) moiety with various aryl groups, such as 4-chlorophenyl or 4-bromophenyl, retained potent MenA inhibition and antimicrobial activity while improving lipophilicity. nih.govnih.gov This highlights how modifications to substituents attached to the piperidine core can optimize both potency and drug-like properties.

Furthermore, research on CCR2 antagonists established that incorporating a second ring system, such as another piperidine ring or a cyclopentylamine, adjacent to an aryl piperidine core is crucial for determining potency. nih.gov This demonstrates that the substitution pattern around the piperidine ring can dictate the molecule's three-dimensional shape and its ability to fit into a target's binding site.

| Piperidine Analogue Scaffold | Modification | Target | Resulting Activity | Reference |

|---|---|---|---|---|

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidine | Ortho- and meta-substituents on N-benzyl ring | DAT, SERT, NET | Several compounds showed affinity for DAT in the low nanomolar range. | whiterose.ac.uk |

| Piperidine-based MenA Inhibitor | Replacement of benzophenone with 4-bromophenyl | MenA (M. tuberculosis) | Potent inhibition of MenA (IC50 = 12 ± 2 µM) and mycobacterial growth (GIC50 = 14 ± 0 µM). | nih.gov |

| Phenyl piperidine derivatives | Incorporation of a second ring system (e.g., cyclopentylamine) | CCR2 | Plays an important role in determining CCR2 potency. | nih.gov |

Stereochemical Effects on Biological Activity and Molecular Recognition

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological macromolecules like receptors and enzymes are themselves chiral. nih.gov The three-dimensional arrangement of atoms in a drug molecule dictates its ability to bind to its target with high affinity and specificity. The N-benzyl piperidine structure can serve as a platform for optimizing these stereochemical aspects to improve potency and reduce toxicity. eurekaselect.com

The synthesis of piperidine derivatives often focuses on stereoselective methods to produce specific isomers, as different enantiomers and diastereomers can have vastly different pharmacological activities. For instance, in the development of antifungal mefloquine (B1676156) analogues containing a piperidine methanol (B129727) group, all four stereoisomers were synthesized and evaluated. The study found that while all isomers retained potent antifungal activity, the erythro enantiomers were more potent against C. neoformans and C. albicans than the threo enantiomers. researchgate.net This demonstrates that even subtle changes in the spatial orientation of a hydroxyl group relative to the piperidine ring can influence biological potency.

| Compound Class | Stereoisomers Compared | Biological Target/Activity | Finding | Reference |

|---|---|---|---|---|

| Mefloquine Analogue (4377) | Erythro vs. Threo enantiomers | Antifungal (C. neoformans) | Erythro enantiomers (MIC = 1 µg/mL) were more potent than Threo enantiomers (MIC = 2 µg/mL). | researchgate.net |

| Mefloquine Analogue (4377) | Erythro vs. Threo enantiomers | Antifungal (C. albicans) | Erythro enantiomers (MIC = 4 µg/mL) were more potent than Threo enantiomers (MIC = 8 µg/mL). | researchgate.net |

| Methylphenidate | d-threo vs. erythro isomers | Pharmacological effects (ADHD) | d-threo-methylphenidate exhibits the desired pharmacological effects. | wikipedia.org |

Computational SAR Approaches for Lead Optimization and Compound Design

Computational methods are indispensable tools in modern drug discovery for exploring SAR, optimizing lead compounds, and designing new molecules with desired properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide valuable insights into how chemical structures relate to their biological activities.

QSAR studies are used to build mathematical models that correlate physicochemical properties of compounds with their biological activities. For substituted (S)-phenylpiperidines, a QSAR analysis revealed that lipophilicity (ClogP) and steric factors play a significant role in their activity as dopamine antagonists. Such models can predict the activity of yet-unsynthesized analogues, guiding medicinal chemists to focus on the most promising structures.

Molecular docking is used to predict the preferred binding orientation of a ligand to its molecular target. In a study of 1-benzylpiperidine (B1218667) derivatives as inhibitors of acetylcholinesterase (AChE), docking studies revealed key π-π interactions between the N-benzylpiperidine moiety and tyrosine residues (Tyr341, Tyr337, Tyr72) in the enzyme's active site. These computational insights help explain the experimental results and guide the design of new derivatives with improved binding affinity.

Molecular dynamics simulations can further elucidate the stability of ligand-protein complexes and identify crucial interactions. For piperidine-derived inhibitors of the p53–HDM2 interaction, a fragment-based QSAR model was developed, and the top-scoring newly designed molecules were further analyzed using molecular dynamics to understand their interaction mechanisms at the atomic level. These computational approaches allow for the rapid screening of virtual libraries and the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Biological and Pharmacological Research on 1 4 Nitrobenzyl Piperidine Derivatives

Antiviral Activity Studies

Derivatives of 1-(4-nitrobenzyl)piperidine have shown promise as potent antiviral agents, with activity demonstrated against a range of clinically significant viruses. Research has particularly focused on their potential to combat coronaviruses and influenza viruses, with investigations into their mechanisms of action revealing novel ways to inhibit viral replication and entry.

Activity against Coronaviruses (e.g., SARS-CoV-2) and Associated Mechanisms (e.g., Main Protease Inhibition)

In the quest for effective treatments for coronavirus infections, including SARS-CoV-2, derivatives of 1,4,4-trisubstituted piperidines have been identified as a promising class of inhibitors. A study evaluating 63 analogues against human coronavirus 229E and SARS-CoV-2 revealed that several of these compounds exhibit micromolar activity. nih.govnih.gov The primary mechanism of action for these derivatives is believed to be the inhibition of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral polyprotein processing and subsequent replication. nih.govnih.gov While the inhibitory activity was described as modest in some cases, in silico studies have supported the binding of these compounds to the catalytic site of Mpro, suggesting that the 1,4,4-trisubstituted piperidine (B6355638) scaffold is a valuable starting point for the development of non-covalent CoV Mpro inhibitors. nih.govnih.gov

Further research into the antiviral activity of piperidine derivatives has identified compounds with significant inhibitory effects. One study highlighted a piperidine derivative as a notable anti-SARS-CoV-2 agent. researchgate.net The investigation of various heterocyclic compounds revealed that certain piperidine-containing molecules demonstrate significant antiviral activity against SARS-CoV-2, with some exhibiting a favorable selectivity index. researchgate.net

| Compound/Derivative Class | Virus | Target | Activity |

| 1,4,4-Trisubstituted Piperidines | Human coronavirus 229E, SARS-CoV-2 | Main Protease (Mpro) | Micromolar activity |

| Piperidine Derivative (57) | SARS-CoV-2 | Not Specified | Antiviral activity noted |

Activity against Influenza Viruses (e.g., H1N1) and Viral Fusion Inhibition

N-benzyl-4,4-disubstituted piperidines have been identified as a potent class of inhibitors against the influenza A (H1N1) virus. nih.gov The mechanism of action for these compounds involves the inhibition of the low pH-induced membrane fusion process mediated by the viral hemagglutinin (HA) protein. nih.gov This inhibition prevents the virus from releasing its genetic material into the host cell, thereby halting the replication cycle. One of the most potent compounds in this class, a fluorinated analogue, emerged from a library of structurally diverse dipeptide derivatives bearing an N-benzylpiperidine scaffold. nih.gov

Further studies have optimized piperidine-based derivatives as influenza virus inhibitors. One such optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, demonstrated excellent inhibitory activity against a variety of influenza virus strains, with EC50 values as low as 0.05 µM. rsc.org Time-of-addition experiments indicated that these compounds interfere with the early to middle stages of the influenza virus replication cycle. rsc.org

| Compound/Derivative Class | Virus Strain | Mechanism | EC50 |

| N-benzyl-4,4-disubstituted piperidines | Influenza A (H1N1) | Hemagglutinin fusion inhibition | Low micromolar range |

| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Various influenza strains | Early to middle stage replication inhibition | As low as 0.05 µM |

Broad-Spectrum Antiviral Potential

The antiviral activity of piperidine derivatives extends beyond coronaviruses and influenza. Research has shown that these compounds possess a broad spectrum of antiviral potential, with activity against both RNA and DNA viruses.

A study on novel benzo-heterocyclic amine compounds, which can include piperidine moieties, demonstrated potent broad-spectrum antiviral activity. nih.gov Certain compounds from this study showed significant activity against RNA viruses such as influenza A, hepatitis C virus (HCV), and Coxsackie B3 virus, as well as the DNA virus, hepatitis B virus (HBV), with IC50 values in the low micromolar range. nih.gov Furthermore, piperidine alkaloids isolated from Senna spectabilis flowers have shown potential as antiviral agents against the Chikungunya virus (CHIKV). nih.gov

Other research has identified pyridobenzothiazolone analogues that exhibit broad-spectrum inhibitory activity against multiple respiratory viruses, including respiratory syncytial virus (RSV), human coronavirus (HCoV), and influenza A virus (IFV), with EC50 values in the low micromolar range. mdpi.com The flavonoid cyanidin (B77932) has also demonstrated broad-spectrum antiviral properties, including against SARS-CoV-2, by inhibiting virus attachment to host cells. mdpi.com These findings underscore the potential for developing piperidine-based compounds as broad-spectrum antiviral therapeutics. mdpi.commdpi.comdzif.de

| Compound Class | Viruses Inhibited | Activity Range (IC50/EC50) |

| Benzo-heterocyclic amines | Influenza A, HBV, HCV, Cox B3 | 0.71–34.87 µM |

| Pyridobenzothiazolone analogues | RSV, HCoV, IFV | Low micromolar |

| Piperidine alkaloids | Chikungunya virus (CHIKV) | Promising in vitro results |

Anti-Cancer and Anti-Proliferative Research

In the field of oncology, derivatives of this compound have been investigated for their potential to inhibit key pathways involved in cancer progression, such as angiogenesis and cell proliferation.

Enzyme Inhibition Relevant to Cancer Pathways (e.g., VEGFR-2 Kinase, Soluble Epoxide Hydrolase)

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.govsemanticscholar.orgrsc.orgresearchgate.net Consequently, VEGFR-2 has become a significant target for anti-cancer drug development. nih.govnih.gov Research into heterocyclic compounds as VEGFR-2 inhibitors has included piperidine derivatives. One study noted that a 4-nitrophenyl derivative exhibited a twofold reduction in activity compared to other substitutions, highlighting the sensitivity of the VEGFR-2 inhibitory activity to the nature of the substituent on the phenyl ring. nih.gov

Soluble epoxide hydrolase (sEH) is another enzyme implicated in cancer and inflammation. nih.govnih.govmdpi.comfrontiersin.org Inhibition of sEH has been explored as a therapeutic strategy for various diseases. nih.govfrontiersin.org A study on sEH inhibitors detailed the activity of several piperidine derivatives. For instance, an N,N-diethylamide derivative at the 4-position of piperidine showed potent effects with an IC50 of 2.2 nM for human sEH (HsEH) and 0.53 nM for murine sEH (MsEH). nih.gov

| Enzyme Target | Compound Type | Key Finding/Activity |

| VEGFR-2 Kinase | 4-Nitrophenyl derivative | Twofold reduced activity compared to other substitutions. nih.gov |

| Soluble Epoxide Hydrolase (sEH) | N,N-diethylamide piperidine derivative | IC50: 2.2 nM (HsEH), 0.53 nM (MsEH). nih.gov |

Antimalarial Investigations

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for new antimalarial agents. nih.govresearchgate.net Piperidine-containing compounds have shown significant promise in this area. nih.govresearchgate.net

A study focused on the synthesis and antimalarial activity of 1,4-disubstituted piperidine derivatives demonstrated their potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several of the synthesized compounds exhibited activities in the nanomolar range, comparable to or better than the standard drug chloroquine. nih.gov For example, compound 13b showed an IC50 of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain. nih.gov Another study on 3,5-bis(benzylidene)-4-piperidones also identified lead molecules that inhibit the liver stage of Plasmodium berghei and were significantly more potent than chloroquine. daneshyari.com These findings highlight the potential of the piperidine scaffold in the development of novel antimalarial drugs that can overcome existing resistance mechanisms. nih.govresearchgate.netmdpi.com

| Compound | P. falciparum Strain | IC50 (nM) |

| 12a | W2 | 11.6 |

| 12d | 3D7 | 13.64 |

| 13b | 3D7 | 4.19 |

| 13b | W2 | 13.30 |

| 14d | 3D7 | 14.85 |

| 6b | 3D7 | 17.42 |

| Chloroquine | 3D7 | 22.38 |

| Chloroquine | W2 | 134.12 |

Neuropharmacological Applications

Derivatives of this compound have been investigated for a range of neuropharmacological applications due to their ability to interact with various targets in the central nervous system. Research has focused on their potential as enzyme inhibitors, modulators of neurotransmitter transporters, and ligands for specific receptor subtypes.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for managing symptoms of Alzheimer's disease. mdpi.com A number of 1-benzylpiperidine (B1218667) derivatives have been synthesized and evaluated for their anti-AChE activity. mdpi.comnih.gov

One of the most potent inhibitors identified is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which demonstrated an IC50 value of 0.56 nM. nih.gov This compound showed a remarkable 18,000-fold greater affinity for AChE compared to butyrylcholinesterase (BuChE). nih.gov Structure-activity relationship studies revealed that the basicity of the piperidine nitrogen is crucial for activity. nih.gov Furthermore, the introduction of bulky substituents at the para position of the benzamide (B126) moiety and an alkyl or phenyl group on the benzamide nitrogen significantly enhanced inhibitory potency. nih.gov In rat models, this compound was shown to increase acetylcholine levels in the cerebral cortex and hippocampus. nih.gov

Other studies have explored benzamide derivatives containing a piperidine core, drawing structural analogies to the AChE inhibitor donepezil. In these designs, the benzamide group is intended to mimic the indanone ring of donepezil, while the piperidine ring is a shared feature. nih.gov

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Selected Piperidine Derivatives

| Compound | Target | IC50 (nM) | Selectivity (AChE vs. BuChE) |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 | 18,000-fold for AChE |

| Compound 19 (1-Benzoylpiperidine derivative) | AChE | Moderate Inhibition | - |

| Compound 19 (1-Benzoylpiperidine derivative) | BuChE | Moderate Inhibition | - |

Data sourced from multiple studies for illustrative purposes. mdpi.comnih.gov

Dopamine (B1211576) Transporter (DAT) Modulation

The dopamine transporter (DAT) is a key protein in regulating dopaminergic neurotransmission, and its modulation is a target for various neurological and psychiatric conditions. The 1-benzylpiperidine scaffold has been explored for its interaction with DAT.

One such derivative, 4-(2-(Bis(4-fluorophenyl)-methoxy)ethyl)-1-(4-iodobenzyl)piperidine, was found to have nanomolar affinity for DAT. nih.gov This compound demonstrated better selectivity for DAT over other monoamine transporters when compared to existing SPECT radioligands. nih.gov However, despite its high affinity, in vivo studies in mice and rats showed that its regional brain distribution did not align with DAT distribution, and it exhibited high blood activity and was identified as a substrate for P-glycoprotein (P-gp) pumps. This suggests that while the core structure has high affinity, its suitability as an in vivo imaging agent for DAT is limited. nih.gov

Sigma Receptor Affinity and Agonist/Antagonist Profiling

Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are recognized as important targets for therapeutic intervention in CNS disorders, including pain and neurodegenerative diseases. nih.govnih.gov The piperidine scaffold is a common structural element in many sigma receptor ligands. rsc.orgunict.it

Research has shown that piperidine derivatives can exhibit high affinity for the σ1 receptor, with Ki values often in the nanomolar range. nih.govchemrxiv.org For instance, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was identified as a potent σ1 receptor agonist with a Ki value of 3.2 nM, comparable to the reference compound haloperidol (B65202) (Ki = 2.5 nM). nih.govrsc.org

The agonist or antagonist profile of these ligands is a critical aspect of their pharmacological characterization. Functional assays are used to determine this profile. For example, the effect of phenytoin, an allosteric modulator of the σ1 receptor, can differentiate between agonists and antagonists; it potentiates the binding of agonists but has little to no effect on antagonists. nih.gov Using such assays, some piperidine-based compounds have been confirmed as σ1 receptor agonists. nih.govrsc.org In other cases, derivatives have been identified as antagonists, which have shown potential in ameliorating pain responses in preclinical models. nih.gov

Antinociceptive Effects

Derivatives of benzylpiperidine have been investigated for their potential as analgesics, demonstrating significant antinociceptive effects in various pain models. nih.gov This activity is often linked to their interaction with opioid and sigma receptors. nih.gov

A series of 30 benzylpiperidine derivatives were designed as dual μ-opioid receptor (MOR) and σ1 receptor ligands. The most promising compound from this series exhibited high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM). nih.gov This dual-target compound produced potent antinociceptive effects in multiple rodent pain models, including:

Abdominal contraction test (ED50 = 4.04 mg/kg)

Carrageenan-induced inflammatory pain model (ED50 = 6.88 mg/kg)

Formalin test (ED50 = 13.98 mg/kg)

Complete Freund's adjuvant (CFA)-induced chronic pain model (ED50 = 7.62 mg/kg) nih.gov

Importantly, this compound was associated with fewer MOR-related adverse effects, such as constipation and physical dependence, compared to oxycodone. nih.gov Other studies on benzimidazole-piperidine derivatives have also shown centrally mediated antinociceptive activities in hot-plate and paw-pressure tests. tubitak.gov.tr

Table 2: Antinociceptive Effects of a Dual MOR/σ1R Benzylpiperidine Derivative

| Pain Model | ED50 (mg/kg) |

|---|---|

| Abdominal Contraction Test (mice) | 4.04 |

| Carrageenan-Induced Inflammatory Pain (mice) | 6.88 |

| Formalin Test (rats) | 13.98 |

Data represents the potency of the lead compound in various pain models. nih.gov

Receptor-Ligand Interaction Studies and Mechanisms of Action

Understanding the molecular interactions between this compound derivatives and their biological targets is crucial for rational drug design and optimization. Studies focus on quantifying binding affinity and determining selectivity across different receptors.

Binding Affinity and Selectivity Studies

Binding affinity, typically expressed as the inhibition constant (Ki), measures the strength of the interaction between a ligand and a receptor. Selectivity refers to a compound's preference for one receptor subtype over others. High selectivity is often desirable to minimize off-target effects.

In the context of sigma receptors, numerous piperidine derivatives have been evaluated for their affinity and selectivity. nih.gov Compounds have been identified with Ki values for the σ1 receptor ranging from 3.2 to 434 nM. nih.gov A key finding is that the basic amino moiety of the piperidine or piperazine (B1678402) ring is a significant driver of affinity and selectivity for σ1 and σ2 receptors. nih.gov For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one showed a high affinity for σ1R (Ki = 1.6 nM) and a selectivity ratio (Ki σ2/Ki σ1) of 886. nih.gov Similarly, a piperidine-4-carboxamide derivative with a 4-chlorobenzyl group on the piperidine nitrogen displayed very high σ1 affinity (Ki = 3.7 nM) and a selectivity ratio of 351 over the σ2 receptor. units.it

For dopamine receptors, N-linked heterocyclic piperidine derivatives have been developed that show high affinity for the human D4 receptor (hD4) with Ki values as low as 5.2 nM and over 300-fold selectivity against hD2 and hD3 receptors. nih.gov

Table 3: Binding Affinity (Ki) and Selectivity of Various Piperidine Derivatives for Sigma (σ) Receptors

| Compound Class | Derivative Feature | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity Ratio (Ki σ2/Ki σ1) |

|---|---|---|---|---|

| Benzylpiperazine | 3-cyclohexyl, 4-methoxybenzyl | 1.6 | 1,418 | 886 |

| Piperidine-4-carboxamide | 4-chlorobenzyl | 3.7 | 1,300 | 351 |

| Benzylpiperidine | Phenylpiperazinyl-ethanone | 3.2 | - | - |

Data compiled from studies on various piperidine and piperazine derivatives. nih.govnih.govrsc.orgunits.it

Enzymatic Assay Validations

Enzymatic assays are crucial for determining the inhibitory potential of compounds against specific enzyme targets. For piperidine derivatives, these assays are instrumental in identifying lead compounds for various diseases. A notable example is the investigation of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis.

In a study focused on developing novel inhibitors for MenA, a library of piperidine derivatives was evaluated. The on-target potency of these inhibitors was determined using a cell-free prenyltransferase assay. This assay monitored the formation of demethylmenaquinone (B1232588) from radiolabeled trans-farnesyl pyrophosphate ([³H]FPP) and MenA-containing membrane fractions. The potency was quantified by the inhibitory concentration (IC₅₀) required to reduce the formation of [³H]demethylmenaquinone by 50%. nih.govnih.gov This type of enzymatic assay validation is critical for understanding the structure-activity relationships of these compounds and optimizing them for greater potency and specificity. While direct enzymatic assay data for this compound is not detailed in the provided information, the methodology used for analogous piperidine derivatives highlights the established procedures for validating their enzymatic interactions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of piperidine derivatives against a range of pathogens. The antimicrobial activity is typically assessed using methods like the disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC).

In one study, newly synthesized piperidine derivatives were tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results, compared with the standard antibiotic chloramphenicol, demonstrated that these compounds exhibited antibacterial activity. biointerfaceresearch.com Specifically, one compound showed moderate activity while another displayed excellent antibacterial activity. biointerfaceresearch.com

Another investigation into piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives screened their in vitro antimicrobial activities against several standard strains, including Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, and the yeast-like fungus Candida albicans. Some of these compounds inhibited the growth of all tested strains with MIC values ranging from 32 to 512 µg/ml. nih.gov

Furthermore, a study on piperidin-4-one derivatives demonstrated their antifungal activity against various fungi, including M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans. biomedpharmajournal.org These findings underscore the broad-spectrum antimicrobial potential of the piperidine scaffold.

The following table summarizes the antimicrobial activities of different piperidine derivatives from various studies.

| Compound Type | Test Method | Tested Microorganisms | Results | Reference |

| Piperidine derivatives | Disc diffusion | Staphylococcus aureus, Escherichia coli | Showed moderate to excellent antibacterial activity compared to chloramphenicol. | biointerfaceresearch.com |

| Piperidine and pyrrolidine substituted halogenobenzene derivatives | MIC determination | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | Active compounds showed MIC values of 32-512 µg/ml. | nih.gov |

| Piperidin-4-one derivatives | MIC determination | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | All tested compounds exhibited antifungal activity. | biomedpharmajournal.org |

| Piperidine-4-carboxamide derivatives | Disc diffusion | Various bacteria | Synthesized compounds showed antimicrobial activity. | researchgate.net |

| Novel piperidine derivatives | Agar disc diffusion | Seven bacterial species and seven fungal species | One compound exhibited the strongest inhibitory activity against the tested bacteria. Varying degrees of inhibition were observed against some fungi. | academicjournals.org |

Applications of 1 4 Nitrobenzyl Piperidine in Organic Synthesis and Chemical Biology

Utilization as a Synthetic Building Block and Intermediate

The structure of 1-(4-Nitrobenzyl)piperidine makes it a versatile synthetic building block for the construction of more complex molecules, particularly within the pharmaceutical landscape. The piperidine (B6355638) moiety is a common scaffold in numerous bioactive compounds and marketed drugs, while the nitrobenzyl group provides a reactive handle for further chemical modifications. google.comnih.gov

The primary utility of this compound as an intermediate stems from the reactivity of the nitro group. The electron-withdrawing nature of the nitro group influences the reactivity of the benzyl (B1604629) portion of the molecule. More importantly, the nitro group can be readily reduced to an amine (–NH2) through catalytic hydrogenation. This transformation converts this compound into 1-(4-aminobenzyl)piperidine, a valuable intermediate for creating a diverse array of derivatives. smolecule.com This resulting primary aromatic amine can then participate in a wide range of subsequent reactions, including amide bond formations, sulfonamide synthesis, and diazotization, allowing for its incorporation into larger, more complex molecular architectures. smolecule.com

Patented synthetic methods highlight the role of nitrobenzyl-piperidine scaffolds as crucial intermediates in the preparation of medicinally relevant compounds, such as spirocyclic molecules and 4-anilido-piperidine derivatives, which are known for their analgesic properties. google.comgoogle.com The synthesis often involves the initial preparation of a nitrobenzyl-protected piperidine, which is then carried through several steps before the final modification or deprotection of the benzyl group. google.com

Table 1: Synthetic Transformations of the this compound Scaffold

| Starting Material Moiety | Reagents/Conditions | Product Moiety | Application/Significance |

|---|---|---|---|

| 4-Nitrobenzyl | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4-Aminobenzyl | Creates a reactive amine for further functionalization in drug discovery. smolecule.com |

| 4-Nitrobenzyl | Nitration of arylalkylpiperidines | Substituted Nitrobenzyl | Synthesis of various nitrobenzyl- and benzoyl-piperidine derivatives. tandfonline.com |

Role as a Protecting Group in Complex Molecule Synthesis

The 4-nitrobenzyl group is a well-established protecting group for various functionalities in multi-step organic synthesis. ketonepharma.com It is particularly recognized for its use in protecting amines, alcohols, and carboxylic acids. In the context of this compound, the 4-nitrobenzyl group serves as a protecting group for the piperidine nitrogen. This protection strategy is valuable when reactions are needed on other parts of a molecule without affecting the secondary amine of the piperidine ring.

The removal (deprotection) of the 4-nitrobenzyl group can be achieved under specific and often mild conditions, which is a key attribute of a good protecting group. Two principal methods for its cleavage are particularly notable:

Photochemical Cleavage: The nitrobenzyl group is a classic example of a photolabile protecting group (PPG), often referred to as a "photocage". wikipedia.orgnih.gov Upon irradiation with UV light (typically in the range of 350-420 nm), the group undergoes an internal redox reaction, leading to its cleavage from the protected atom. acs.orgharvard.edu This method is exceptionally useful as it is traceless (no chemical reagents are required for deprotection) and offers high spatial and temporal control, allowing for the release of the free piperidine at a specific time and location in a reaction mixture or biological system. wikipedia.orgnih.gov

Reductive Cleavage: The nitro group can be selectively reduced. In the context of prodrug strategies, particularly for Gene-Directed Enzyme Prodrug Therapy (GDEPT), 4-nitrobenzyl carbamates are used to mask cytotoxic amines. researchgate.netrsc.org The prodrug is administered in an inactive form. In the presence of a specific enzyme, such as E. coli nitroreductase, the nitro group is reduced to a hydroxylamine. This electronic transformation triggers a spontaneous fragmentation cascade that liberates the active amine drug. researchgate.netrsc.org This same principle can be applied to cleave the N-benzyl bond in this compound, especially under conditions of catalytic hydrogenation, which reduces the nitro group and simultaneously cleaves the benzylic C-N bond.

Table 2: Deprotection Methods for the 4-Nitrobenzyl Group

| Cleavage Method | Typical Reagents/Conditions | Mechanism | Key Advantage |

|---|---|---|---|

| Photolysis | UV Light (e.g., 350-420 nm) | Norrish Type II reaction followed by fragmentation. wikipedia.org | High spatial and temporal control; no chemical reagents needed for cleavage. nih.gov |

Development of Chemical Probes for Biological Systems

The unique properties of the 4-nitrobenzyl group make this compound and its derivatives suitable for the development of chemical probes to investigate complex biological systems. researchgate.net A chemical probe is a small molecule used to study and manipulate a biological process.

The most prominent application in this area is the creation of "caged" compounds. nih.govresearchgate.net A bioactive molecule containing a piperidine scaffold can be rendered temporarily inert by attaching it to a 4-nitrobenzyl group. This "caged" probe can then be introduced to a biological system, such as living cells, without eliciting a biological response. nih.gov By applying light to a specific area, the photolabile 4-nitrobenzyl group is cleaved, releasing the active piperidine-containing molecule. This technique allows researchers to study the effects of a drug or molecule with very high precision in time and space, providing insights into cellular signaling pathways and other dynamic processes. researchgate.net

Furthermore, the susceptibility of the 4-nitrobenzyl group to enzymatic reduction allows for its use in designing probes for specific enzyme activities. As seen in GDEPT, a molecule like a 4-nitrobenzyl carbamate (B1207046) can act as a prodrug that is only activated by a specific nitroreductase enzyme. researchgate.net This makes the compound a chemical probe for the presence and activity of that enzyme. Derivatives of this compound can be designed as enzyme-activated probes or drugs that target specific cells or tissues where a particular reductase enzyme is present, such as in hypoxic tumor environments or in cells engineered to express a non-native nitroreductase. nih.govresearchgate.net This approach is a powerful tool for both studying and potentially treating diseases like cancer. scholasticahq.com

Future Research Directions and Translational Perspectives for 1 4 Nitrobenzyl Piperidine

Design and Synthesis of Next-Generation Analogues with Enhanced Bioactivity

The development of novel analogues of 1-(4-Nitrobenzyl)piperidine with superior biological activity is a key area for future research. Modern synthetic chemistry offers a powerful toolkit to create structurally diverse libraries of piperidine (B6355638) derivatives. nih.gov A primary strategy involves the modification of the core structure to enhance interactions with biological targets and improve pharmacokinetic profiles. researchgate.net

Future synthetic endeavors will likely focus on:

Scaffold Diversification: Moving beyond simple substitutions, the synthesis of more complex, three-dimensional structures is a promising avenue. mdpi.com This includes the creation of spirocyclic, fused, and bridged piperidine analogues, which can offer improved target specificity and reduced off-target effects. enamine.net

Multi-Component Reactions: Techniques like the Ugi four-component reaction have proven effective in the one-step synthesis of structurally diverse piperidine-based libraries. nih.govnih.gov This approach allows for the rapid generation of numerous analogues with varied substituents, facilitating comprehensive structure-activity relationship (SAR) studies. nih.gov

Stereoselective Synthesis: Controlling the stereochemistry of substituted piperidines is crucial, as different enantiomers or diastereomers can exhibit vastly different biological activities and toxicities. mdpi.com The development of novel catalytic methods for asymmetric synthesis will be instrumental in producing pure stereoisomers for biological evaluation. nih.gov

Bioisosteric Replacement: The nitro group on the benzyl (B1604629) ring of this compound can be replaced with other functional groups to modulate electronic properties, solubility, and metabolic stability. Similarly, modifications to the piperidine ring itself, such as the introduction of heteroatoms or altering ring size, could lead to analogues with novel pharmacological profiles.

Table 1: Strategies for Analogue Design and Synthesis

| Strategy | Description | Potential Advantages |

|---|---|---|

| Scaffold Diversification | Creation of spirocyclic, fused, and bridged analogues. enamine.net | Improved target specificity, novel intellectual property. mdpi.com |

| Multi-Component Reactions | Use of reactions like the Ugi reaction to generate diverse libraries in a single step. nih.govnih.gov | Rapid generation of analogues for high-throughput screening. nih.gov |

| Stereoselective Synthesis | Asymmetric synthesis to produce specific stereoisomers. nih.gov | Enhanced potency and reduced side effects. mdpi.com |

| Bioisosteric Replacement | Substitution of functional groups (e.g., nitro group) with bioisosteres. | Improved pharmacokinetic and pharmacodynamic properties. |

Advanced Mechanistic Investigations into Biological Targets

While the piperidine scaffold is present in drugs targeting a wide range of biological entities, the specific targets of this compound and its close analogues are not extensively characterized. Future research must prioritize detailed mechanistic studies to identify and validate their biological targets. This will involve a combination of in vitro and in vivo approaches.

Key areas for mechanistic investigation include: